![molecular formula C22H34BrN B14609199 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine CAS No. 60601-78-7](/img/structure/B14609199.png)
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 3-bromophenylpropyl bromide under basic conditions, followed by the introduction of the cyclohexylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of azide or thiol groups.
科学研究应用
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to aromatic pockets in proteins, while the piperidine ring can interact with amine-binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-[2-(3-Chlorophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 1-[2-(3-Fluorophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 1-[2-(3-Methylphenyl)propyl]-2-(2-cyclohexylethyl)piperidine
Uniqueness
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can lead to distinct biological activities and applications.
属性
CAS 编号 |
60601-78-7 |
|---|---|
分子式 |
C22H34BrN |
分子量 |
392.4 g/mol |
IUPAC 名称 |
1-[2-(3-bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine |
InChI |
InChI=1S/C22H34BrN/c1-18(20-10-7-11-21(23)16-20)17-24-15-6-5-12-22(24)14-13-19-8-3-2-4-9-19/h7,10-11,16,18-19,22H,2-6,8-9,12-15,17H2,1H3 |
InChI 键 |
GGCLTTQLZNNMJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCCCC1CCC2CCCCC2)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
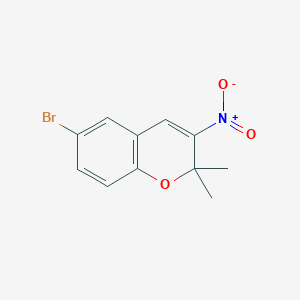
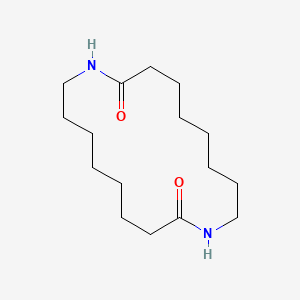
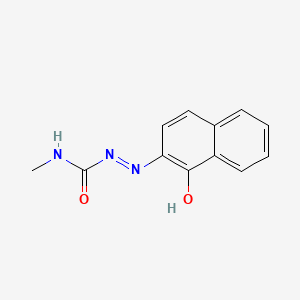



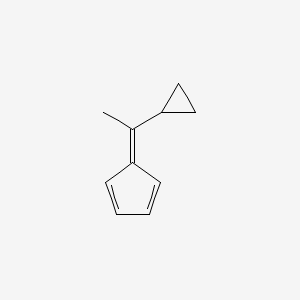
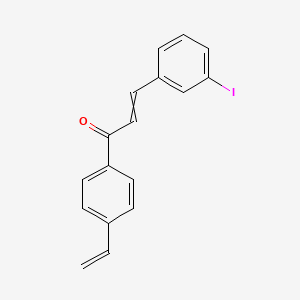
![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)

